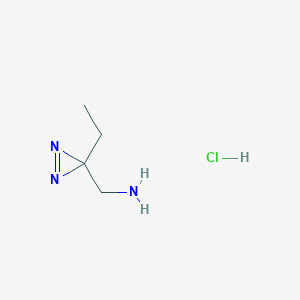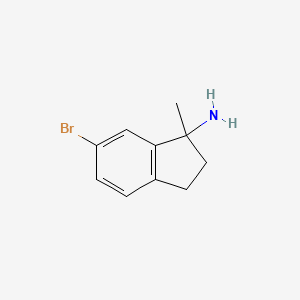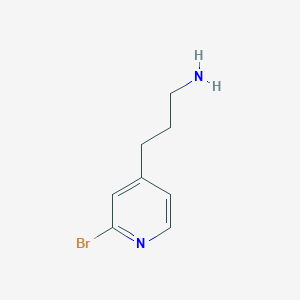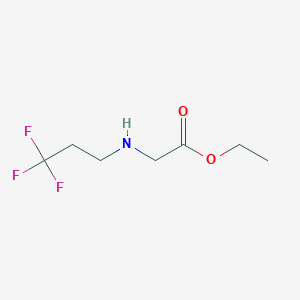
Ethyl (3,3,3-trifluoropropyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3,3,3-trifluoropropyl)glycinate is an organic compound that features a trifluoropropyl group attached to a glycine ester. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (3,3,3-trifluoropropyl)glycinate can be synthesized through the reaction of ethyl glycinate with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the ethyl glycinate, followed by nucleophilic substitution with the trifluoropropyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3,3,3-trifluoropropyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (3,3,3-trifluoropropyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its unique chemical properties.
Medicine: Fluorinated compounds, including this compound, are often explored for their potential as drug candidates due to their stability and bioavailability.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as increased hydrophobicity or chemical resistance.
Wirkmechanismus
The mechanism of action of ethyl (3,3,3-trifluoropropyl)glycinate involves its interaction with various molecular targets, primarily through its trifluoromethyl group. This group can enhance the compound’s binding affinity to proteins and enzymes, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoropropyltrimethoxysilane: Used in the synthesis of hydrophobic materials and coatings.
3,3,3-Trifluoropropyl bromide: A precursor in the synthesis of various trifluoromethylated compounds.
Ethyl 3,3,3-trifluoropyruvate: Used in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Uniqueness
Ethyl (3,3,3-trifluoropropyl)glycinate is unique due to its combination of a glycine ester with a trifluoropropyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H12F3NO2 |
|---|---|
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
ethyl 2-(3,3,3-trifluoropropylamino)acetate |
InChI |
InChI=1S/C7H12F3NO2/c1-2-13-6(12)5-11-4-3-7(8,9)10/h11H,2-5H2,1H3 |
InChI-Schlüssel |
QJWCKWJSTHZRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


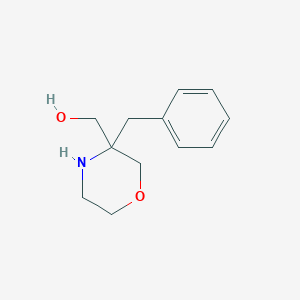
![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)
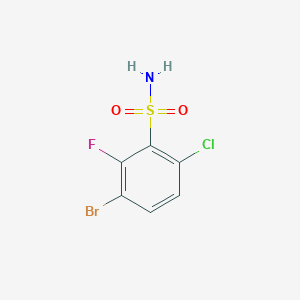
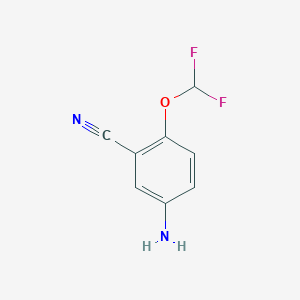

![(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13512194.png)

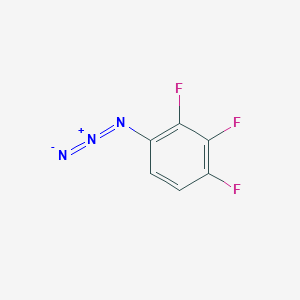
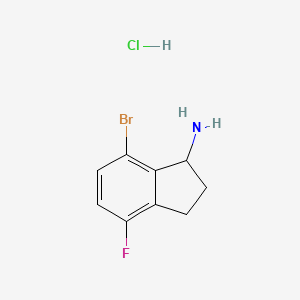
![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)
![3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)
